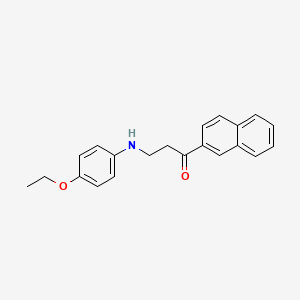

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone

Description

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone is a propanone derivative featuring a 2-naphthyl group at the ketone position and a 4-ethoxyanilino moiety linked via an aminopropanone chain.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxyanilino)-1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-2-24-20-11-9-19(10-12-20)22-14-13-21(23)18-8-7-16-5-3-4-6-17(16)15-18/h3-12,15,22H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDSXONJCBPGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-02-8 | |

| Record name | 3-(4-ETHOXYANILINO)-1-(2-NAPHTHYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

Formation of the aniline derivative: The starting material, 4-ethoxyaniline, is prepared by the ethoxylation of aniline.

Coupling with naphthyl ketone: The 4-ethoxyaniline is then coupled with 2-naphthyl ketone under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

Large-scale ethoxylation: Using catalysts to enhance the reaction efficiency.

Optimized coupling reactions: Employing high-pressure reactors and continuous flow systems to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted anilino ketones.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone depends on its specific application:

Biological activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical reactivity: The presence of functional groups like the aniline and ketone allows it to participate in various chemical reactions, forming new compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ketone

1-(4-Fluorophenyl) Analogs

- This compound is noted as a synthetic intermediate but lacks detailed pharmacological data .

- Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone): A related fluorinated propanone acting as an ALDH inhibitor. Its fluorine and methoxy substituents suggest enhanced metabolic stability compared to the ethoxy-naphthyl analog .

Phenoxy-Substituted Analogs

- 1-(2-naphthyl)-3-(4-phenoxyanilino)-1-propanone (CID 4383785): Features a phenoxy (-OPh) group instead of ethoxy on the aniline. The larger phenoxy group increases steric hindrance and molecular weight (C₂₅H₂₁NO₂, MW 367.45) compared to the ethoxy analog (estimated MW ~305.38). Collision cross-section (CCS) data for CID 4383785 ([M+H]+: 185.1 Ų) suggests distinct conformational behavior in mass spectrometry .

Substituent Variations on the Aniline Ring

Chloro and Nitro Derivatives

- 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (CAS 95886-08-1): The chloro substituent introduces electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature. This compound has a molecular weight of 289.76 g/mol and a ChemSpider ID of 3269091 .

- 3-(4-Chloro-3-nitroanilino)-1-(4-fluorophenyl)-1-propanone (CAS 882748-61-0): The nitro group further enhances electron withdrawal, increasing topological polar surface area (74.9 Ų) and logP (4.3), which may reduce membrane permeability compared to the ethoxy-naphthyl compound .

Heterocyclic Modifications

- This compound is listed as a synthetic target with suppliers but lacks biological data .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₁₉NO₂

- Molecular Weight : 281.35 g/mol

The compound features a naphthyl group and an ethoxy-substituted aniline moiety, which may contribute to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with 2-naphthylacetone. The reaction conditions can significantly influence the yield and purity of the product. The synthesis can be optimized using various solvents and catalysts to enhance efficiency.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| PC-3 (Prostate Cancer) | 20 | Bcl-2 downregulation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies suggest that it is effective against both Gram-positive and Gram-negative bacteria, potentially making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Anticancer Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound against Staphylococcus aureus infections in patients. Results showed a marked improvement in infection resolution when combined with standard antibiotic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.